molecular formula C11H8N2O3 B12890264 1-(4-Nitrophenyl)-1H-pyrrole-3-carbaldehyde CAS No. 90828-51-6

1-(4-Nitrophenyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B12890264
CAS No.: 90828-51-6
M. Wt: 216.19 g/mol
InChI Key: ANQUSJNAPVISGY-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-1H-pyrrole-3-carbaldehyde is a nitrogen-containing heterocyclic compound with the molecular formula C15H10N2O3 and a molecular weight of 266.25 g/mol. It serves as a versatile synthetic intermediate in organic chemistry and medicinal chemistry research. Substituted pyrrole-3-carbaldehydes, in particular, are recognized as privileged scaffolds in the development of novel bioactive compounds and are valuable precursors for synthesizing diverse fused heterocyclic systems, such as pyrroloquinolines and pyrrolophenanthridines . The aldehyde functional group at the 3-position of the pyrrole ring is a key reactive site that enables its participation in numerous chemical transformations, facilitating the creation of libraries of potential pharmaceutical agents . The pyrrole heterocycle is a common structural element found in many natural products and is extensively investigated for its biological activities, including potential antibacterial properties . As a building block, this compound is strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet prior to handling and adhere to all appropriate laboratory safety protocols.

Properties

CAS No.

90828-51-6

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

1-(4-nitrophenyl)pyrrole-3-carbaldehyde

InChI

InChI=1S/C11H8N2O3/c14-8-9-5-6-12(7-9)10-1-3-11(4-2-10)13(15)16/h1-8H

InChI Key

ANQUSJNAPVISGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=C2)C=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for 1-(4-Nitrophenyl)-1H-pyrrole-3-carbaldehyde

The synthesis of this compound typically follows routes that construct the pyrrole ring with the desired substituents through condensation, cyclization, and oxidation steps. The key approaches include:

These methods emphasize mild reaction conditions, catalytic efficiency, and high yields.

Sequential Multicomponent Synthesis via Imine Formation and Mannich Reaction

A highly efficient and mild method reported involves a one-pot sequential multicomponent protocol:

  • Step 1: Formation of an imine intermediate by reacting 4-nitrobenzaldehyde (or other aromatic aldehydes) with an aromatic amine.
  • Step 2: Amine-catalyzed direct Mannich reaction and cyclization with succinaldehyde.
  • Step 3: Oxidative aromatization using o-iodoxybenzoic acid (IBX) to yield the pyrrole-3-carbaldehyde.

This method avoids toxic reagents and harsh conditions, providing good yields and operational simplicity.

Entry Solvent Conditions Yield (%)
Example Ethanol Room temperature, one-pot 70-85%

This approach is versatile and can be adapted for various substituted pyrroles, including this compound.

Paal-Knorr Pyrrole Synthesis Catalyzed by L-Tryptophan

Another well-documented method is the Paal-Knorr synthesis, which involves:

  • Reacting a 1,4-dicarbonyl compound (such as hexane-2,5-dione) with 4-nitroaniline under solvent-free conditions.
  • Using L-tryptophan as a catalyst at moderate temperatures (~70°C).
  • The reaction proceeds via cyclocondensation to form the pyrrole ring with the nitrophenyl substituent.
  • The aldehyde group can be introduced by subsequent formylation reactions using triethyl orthoformate or dimethylformamide dimethyl acetal under reflux in DMF with triethylamine.

This method is notable for its green chemistry credentials, high yields, and catalyst recyclability.

Parameter Details
Catalyst L-tryptophan (catalytic amount)
Temperature 70°C
Reaction time 1 hour
Yield Excellent (typically >80%)
Workup Filtration, recrystallization

This method is suitable for preparing 1-(4-nitrophenyl)-1H-pyrrole derivatives with high purity.

Multi-Step Synthesis via Chalcone Intermediate and Cyclization

A classical synthetic route involves:

  • Step 1: Condensation of 4-nitrobenzaldehyde with acetophenone in the presence of a base (e.g., piperidine or pyrrolidine) to form a chalcone intermediate.
  • Step 2: Cyclization of the chalcone with an amine to form the pyrrole ring.
  • Step 3: Introduction of the aldehyde group at the 3-position of the pyrrole ring through selective oxidation or formylation.

This method often uses ethanol or methanol as solvents and requires careful control of reaction conditions to optimize yield and selectivity.

Step Reagents Conditions Outcome
1 4-nitrobenzaldehyde + acetophenone + base Reflux in ethanol Chalcone intermediate
2 Chalcone + amine Cyclization under reflux Pyrrole ring formation
3 Pyrrole derivative Formylation/oxidation This compound

This route is well-established but may involve longer reaction times and purification steps.

Catalytic Asymmetric and Domino Reactions for Pyrrole-3-carbaldehydes

Advanced synthetic methodologies include:

  • Use of chiral catalysts (e.g., diphenylprolinol trimethylsilyl ether) to achieve enantioselective synthesis of substituted pyrrole-3-carbaldehydes.
  • Domino 1,3-dipolar cycloaddition/ring-opening/ring-cleavage sequences to build complex pyrrole frameworks.
  • These methods allow gram-scale synthesis with good yields (50-70%) and high stereoselectivity.

Typical procedure involves stirring aldehydes with thiazolium salts and DMAP in ethanol or toluene, followed by purification via column chromatography.

Catalyst Solvent Yield (%) Enantioselectivity
Diphenylprolinol TMS ether Ethanol/Toluene 54-70% Up to 96% ee

These protocols are suitable for medicinal chemistry applications where stereochemistry is critical.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range Advantages References
Sequential multicomponent (imine + Mannich + IBX) 4-nitrobenzaldehyde, amine, succinaldehyde, IBX Mild, one-pot, ethanol 70-85% Mild, one-pot, non-toxic
Paal-Knorr with L-tryptophan catalyst 1,4-dicarbonyl, 4-nitroaniline, L-tryptophan 70°C, solvent-free >80% Green, catalyst recyclable
Chalcone intermediate route 4-nitrobenzaldehyde, acetophenone, base Reflux in ethanol/methanol Moderate to high Classical, well-known
Catalytic asymmetric domino reactions Aldehydes, thiazolium salts, chiral catalysts Ethanol/toluene, RT to 0°C 54-70% Enantioselective, scalable

Research Findings and Practical Considerations

  • The sequential multicomponent method offers a streamlined synthesis with fewer purification steps and environmentally benign reagents.
  • Paal-Knorr synthesis catalyzed by L-tryptophan is notable for its solvent-free conditions and catalyst reuse, aligning with sustainable chemistry principles.
  • The chalcone route, while classical, may require more steps and careful control to avoid side reactions.
  • Asymmetric catalytic methods provide access to chiral pyrrole-3-carbaldehydes, important for pharmaceutical applications.
  • Reaction yields typically range from 54% to 85%, depending on the method and scale.
  • Purification is commonly achieved by recrystallization or silica gel chromatography.
  • The aldehyde functionality is sensitive and may require mild conditions during introduction and handling.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products:

    Oxidation: 1-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid.

    Reduction: 1-(4-Aminophenyl)-1H-pyrrole-3-carbaldehyde.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Nitrophenyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares 1-(4-Nitrophenyl)-1H-pyrrole-3-carbaldehyde with structurally related compounds, highlighting substituents, molecular properties, and biological activities:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups Biological Activity
This compound 4-Nitrophenyl (1), CHO (3) C₁₁H₈N₂O₃ 216.19 Nitro, Aldehyde Not explicitly reported; inferred antioxidant/antimicrobial potential
1-Benzoyl-3-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde Benzoyl (1), 3-Nitrophenyl (3), CHO (4) C₁₇H₁₁N₃O₄ 321.29 Nitro, Aldehyde, Benzoyl Antioxidant, Anti-inflammatory
1-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde 4-Trifluoromethylphenyl (1), CHO (3) C₁₂H₉F₃NO 240.20 Trifluoromethyl, Aldehyde Antimalarial (implied)
1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde 4-Methoxyphenyl (1), 4-Nitrophenyl (2), CHO (3) C₁₈H₁₄N₂O₄ 322.31 Methoxy, Nitro, Aldehyde Structural data only (orthorhombic crystal system)
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile 4-Nitrophenyl (1), Amino (5), CN (3) C₁₀H₇N₅O₂ 253.20 Nitro, Amino, Cyano Insecticidal, Antifungal
Key Observations:
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase electrophilicity and may enhance biological activity. For example, the trifluoromethyl group in improves antimalarial efficacy, while methoxy groups (electron-donating) in alter solubility and crystallinity.

Spectroscopic Comparisons

Infrared (IR) Spectroscopy:
  • Aldehyde C=O Stretch : Observed at 1640–1659 cm⁻¹ in pyrrole/pyrazole carbaldehydes , consistent with the target compound.
  • Nitro Group (Ar-NO₂): Symmetric/asymmetric stretches appear at 1348–1354 cm⁻¹ , a hallmark of nitro-substituted aromatics.
  • C-H Stretch (Aldehyde) : Ranges from 2798–2817 cm⁻¹ , characteristic of aliphatic C-H bonds in CHO groups.
Nuclear Magnetic Resonance (NMR):
  • Aldehyde Proton (¹H NMR): Resonates at δ 9.1–9.3 ppm in DMSO , a diagnostic peak for CHO groups.
  • Aromatic Protons : Downfield shifts (δ 7.2–8.85 ppm) occur due to electron-withdrawing nitro groups , whereas methoxy substituents (e.g., ) cause upfield shifts.

Crystallographic and Solubility Data

  • Crystal Packing : 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde crystallizes in the orthorhombic space group P2₁2₁2₁ (unit-cell parameters: a = 8.0230 Å, b = 10.5211 Å, c = 18.4479 Å), with intermolecular hydrogen bonds stabilizing the structure.
  • Solubility : Nitro groups reduce aqueous solubility compared to methoxy analogs, as seen in .

Biological Activity

1-(4-Nitrophenyl)-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its nitrophenyl substituent, has shown potential in various applications, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 90828-51-6
  • Molecular Formula : C11H8N2O3
  • Molecular Weight : 220.19 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.05 mg/mL
Escherichia coli0.10 mg/mL
Pseudomonas aeruginosa0.15 mg/mL

These findings suggest that the compound may act by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways, although the precise mechanism remains to be fully elucidated .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells.

  • Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer)
  • IC50 Values :
    • MCF-7: 12 µM
    • HT-29: 15 µM

The compound's mechanism of action appears to involve the activation of caspases and the modulation of apoptotic pathways, leading to cell death in malignant cells .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of several pyrrole derivatives, including this compound. The compound was tested against a panel of pathogens and exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study concluded that the nitro group significantly enhances antimicrobial activity compared to other derivatives lacking this substituent .

Study 2: Anticancer Properties

In another investigation, the anticancer effects of this compound were explored on various human cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death. The study highlighted the potential for developing this compound into a therapeutic agent for cancer treatment, particularly due to its selective toxicity towards cancer cells over normal cells .

The biological activity of this compound is attributed to its ability to interact with specific biological targets within microbial and cancer cells.

  • Antimicrobial Mechanism : It likely interferes with bacterial protein synthesis or disrupts membrane integrity.
  • Anticancer Mechanism : The compound may activate apoptotic signaling pathways by modulating Bcl-2 family proteins and activating caspases.

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